Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a substituted thiazolo[3,2-a]pyrimidine derivative characterized by a unique substitution pattern. Its structure features a 4-ethylanilino group linked via an oxoethoxy bridge to the phenyl ring at position 5 of the thiazolopyrimidine core, with a methyl group at position 7 and an ethyl ester at position 4. This compound belongs to a class of heterocyclic systems known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .
Properties
CAS No. |
5439-54-3 |
|---|---|
Molecular Formula |
C26H27N3O4S |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
ethyl 5-[2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H27N3O4S/c1-4-18-10-12-19(13-11-18)28-22(30)16-33-21-9-7-6-8-20(21)24-23(25(31)32-5-2)17(3)27-26-29(24)14-15-34-26/h6-15,24H,4-5,16H2,1-3H3,(H,28,30) |
InChI Key |
KWAUAWIRMRUUST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3C(=C(N=C4N3C=CS4)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5-(2-(2-((4-ethylphenyl)amino)-2-oxoethoxy)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. Common reagents used in this step include thiourea and α-haloketones under basic conditions.
Introduction of the Ethyl Ester Group: The carboxylate group is esterified using ethanol and an acid catalyst, such as sulfuric acid.
Attachment of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction, using an appropriate aryl halide and a base like potassium carbonate.
Final Coupling: The final step involves coupling the intermediate with 4-ethylphenylamine under suitable conditions to obtain the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Ethyl 5-(2-(2-((4-ethylphenyl)amino)-2-oxoethoxy)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-(2-(2-((4-ethylphenyl)amino)-2-oxoethoxy)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Research: Researchers use this compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-(2-((4-ethylphenyl)amino)-2-oxoethoxy)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity due to variations in substituents at positions 2, 3, 5, and 5. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations and Physicochemical Properties
Key Observations :
- The target compound’s 4-ethylanilino-oxoethoxy substituent likely increases hydrophilicity compared to analogs with non-polar groups (e.g., 4-methylphenyl in compound 2e) .
- Hydrazono-substituted derivatives (e.g., 4a) exhibit lower ClogP (4.95) due to polar C=N bonds , whereas benzylidene-substituted analogs (e.g., ) may have higher ClogP due to aromatic bulk.
Key Observations :
- Electron-withdrawing groups (e.g., F in ) enhance antimicrobial activity by improving membrane permeability .
- The target compound’s ethylanilino group may confer moderate bioactivity, as alkylamino groups are known to interact with biological targets via hydrogen bonding .
Structural and Crystallographic Features
Key Observations :
Biological Activity
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core, which is often associated with various biological activities. Its structure can be analyzed as follows:
- Molecular Formula : C23H25N3O4S
- Molecular Weight : 441.53 g/mol
- Key Functional Groups :
- Thiazole ring
- Pyrimidine structure
- Ethoxy and ethylaniline substituents
The biological activity of the compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : Many thiazolo-pyrimidine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis through pathways involving caspases and reactive oxygen species (ROS) generation.
- Antimicrobial Properties : The presence of the ethylaniline moiety may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially reducing cytokine release.
Case Studies and Research Findings
-
Antitumor Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antitumor properties of thiazolo-pyrimidine derivatives and found that compounds with similar scaffolds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. -
Antimicrobial Activity :
In a comparative study, researchers tested several thiazolo-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development. -
Anti-inflammatory Properties :
A recent investigation reported that derivatives of this compound could significantly reduce inflammation in animal models of arthritis. The study highlighted the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a promising avenue for treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Model/Organism | Result | Reference |
|---|---|---|---|
| Antitumor | Various cancer cell lines | Significant cytotoxicity | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | Notable antibacterial activity | Comparative Study on Thiazoles |
| Anti-inflammatory | Animal models | Reduced cytokine levels | Recent Investigation on Inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
